molecular formula C22H29N5O4 B2876392 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1171652-19-9

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2876392
CAS No.: 1171652-19-9
M. Wt: 427.505
InChI Key: RDAMKUXPZGTDIS-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a pyrazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperazine Intermediate:

    • Starting with 2-methoxyphenylamine, it is reacted with piperazine under appropriate conditions to form 4-(2-methoxyphenyl)piperazine.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and time (several hours).
  • Synthesis of the Pyrazole Intermediate:

    • The pyrazole ring is synthesized by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine to form 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole.
    • Reaction conditions: Solvent (e.g., dichloromethane), catalyst (e.g., EDCI), and temperature (room temperature).
  • Coupling Reaction:

    • The final step involves coupling the piperazine and pyrazole intermediates using a suitable coupling agent (e.g., DCC) to form the target compound.
    • Reaction conditions: Solvent (e.g., DMF), temperature (room temperature to reflux), and time (several hours).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques where applicable.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation of the methoxy group can yield 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone.
  • Reduction of the carbonyl group can yield 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl)ethanone.

Scientific Research Applications

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or activating enzymes involved in key biological pathways.

    Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
  • 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl)ethanone
  • Uniqueness:

    • The presence of the methoxy group and the specific substitution pattern on the piperazine and pyrazole rings confer unique chemical and biological properties.
    • Its potential interactions with multiple biological targets make it a versatile compound for research.
  • Properties

    IUPAC Name

    1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H29N5O4/c1-17-15-18(22(29)26-11-13-31-14-12-26)23-27(17)16-21(28)25-9-7-24(8-10-25)19-5-3-4-6-20(19)30-2/h3-6,15H,7-14,16H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RDAMKUXPZGTDIS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H29N5O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    427.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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